7-bromo-2-methyl-4aH-quinazolin-4-one
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Overview
Description
7-Bromo-2-methyl-4aH-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a bromine atom at the 7th position and a methyl group at the 2nd position in the quinazolinone ring structure imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-2-methyl-4aH-quinazolin-4-one typically involves the cyclization of anthranilic acid derivatives. One common method is the reaction of 2-aminobenzoic acid with acetic anhydride to form benzoxazinone intermediates, which are then treated with bromine to introduce the bromine atom at the 7th position . The final step involves the methylation of the quinazolinone ring to obtain this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions to enhance yield and purity. Techniques such as microwave-assisted synthesis and phase-transfer catalysis are used to improve reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-methyl-4aH-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinazolinone ring to its corresponding dihydroquinazolinone form.
Substitution: The bromine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinones, dihydroquinazolinones, and other heterocyclic derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 7-bromo-2-methyl-4aH-quinazolin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as tyrosine kinases and topoisomerases, which are involved in cell signaling and DNA replication.
Pathways Involved: By inhibiting these enzymes, the compound disrupts critical cellular processes, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
7-Bromo-2-chloromethyl-quinazolin-4-ol: Similar in structure but with a chlorine atom instead of a methyl group.
7-Bromo-2-methyl-4-oxo-3H-quinazolin-6-yl: Another derivative with different substituents at the 6th position.
Uniqueness
7-Bromo-2-methyl-4aH-quinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development .
Properties
Molecular Formula |
C9H7BrN2O |
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Molecular Weight |
239.07 g/mol |
IUPAC Name |
7-bromo-2-methyl-4aH-quinazolin-4-one |
InChI |
InChI=1S/C9H7BrN2O/c1-5-11-8-4-6(10)2-3-7(8)9(13)12-5/h2-4,7H,1H3 |
InChI Key |
CYNQCNOJLJFCSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=O)C2C=CC(=CC2=N1)Br |
Origin of Product |
United States |
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